molecular formula C8H3Cl2F3O B8001673 2-Chloro-1-(3-chloro-4-fluorophenyl)-2,2-difluoroethanone

2-Chloro-1-(3-chloro-4-fluorophenyl)-2,2-difluoroethanone

Cat. No.: B8001673
M. Wt: 243.01 g/mol
InChI Key: LPNJXBQNIJZBQP-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-chloro-4-fluorophenyl)-2,2-difluoroethanone is a synthetic organic compound characterized by the presence of chloro, fluoro, and difluoro groups attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3-chloro-4-fluorophenyl)-2,2-difluoroethanone typically involves the reaction of 3-chloro-4-fluoroaniline with chlorodifluoroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3-chloro-4-fluorophenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-1-(3-chloro-4-fluorophenyl)-2,2-difluoroethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential intermediate in the synthesis of therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3-chloro-4-fluorophenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro groups enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(3-chlorophenyl)-2,2-difluoroethanone
  • 2-Chloro-1-(4-fluorophenyl)-2,2-difluoroethanone
  • 2-Chloro-1-(3-chloro-4-methylphenyl)-2,2-difluoroethanone

Uniqueness

2-Chloro-1-(3-chloro-4-fluorophenyl)-2,2-difluoroethanone is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of substituents is not commonly found in similar compounds, making it a valuable molecule for research and development .

Properties

IUPAC Name

2-chloro-1-(3-chloro-4-fluorophenyl)-2,2-difluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F3O/c9-5-3-4(1-2-6(5)11)7(14)8(10,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNJXBQNIJZBQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C(F)(F)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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